Commercial Purity Benchmarking: 98% vs. 90–95% for Closest Regioisomeric and Non-Dichlorinated Analogs
The target compound is commercially available at 98% purity (HPLC) from Leyan (Product No. 1631085), which is 3–8 percentage points higher than its closest regioisomer, 6,7-dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one (CAS 338791-30-3), listed at 90% purity from Key Organics . The non-dichlorinated analog 4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1(2H)-one (CAS 338756-80-2) is offered at 95% from AKSci . Higher starting purity reduces the burden of pre-assay purification, minimizes confounding impurities in dose-response studies, and improves batch-to-batch reproducibility—a critical factor in quantitative pharmacology.
| Evidence Dimension | Commercial purity (HPLC) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | CAS 338791-30-3 (regioisomer): 90%; CAS 338756-80-2 (non-dichlorinated analog): 95% |
| Quantified Difference | +3 to +8 percentage points absolute purity advantage |
| Conditions | As-reported vendor specifications; HPLC purity |
Why This Matters
Higher commercial purity reduces pre-screening purification overhead and minimizes false positives/negatives in biological assays arising from impurities—directly impacting data reliability and procurement cost-effectiveness.
